Gpx4-IN-3 -

Gpx4-IN-3

Catalog Number: EVT-8333707
CAS Number:
Molecular Formula: C29H24ClN3O3S
Molecular Weight: 530.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Mechanisms of GPX4 Inhibition and Ferroptosis Induction

Enzymatic Inhibition of Glutathione Peroxidase 4 Activity

Glutathione Peroxidase 4 serves as the primary enzymatic barrier against phospholipid hydroperoxides within cellular membranes. Its catalytic mechanism relies on the reduction of lipid hydroperoxides (LOOH) to non-toxic lipid alcohols (LOH), utilizing reduced glutathione as an essential cofactor. This process occurs at a distinctive selenocysteine (Sec45) residue within the enzyme's active site. Gpx4-Inhibitor-3 functions as a covalent inhibitor that directly targets and modifies this selenocysteine residue, resulting in irreversible inactivation of Glutathione Peroxidase 4's peroxidase function [1] [8]. This inhibition disrupts the catalytic cycle, preventing the detoxification of membrane-bound phospholipid hydroperoxides.

Table 1: Biochemical Consequences of Glutathione Peroxidase 4 Inhibition by Gpx4-Inhibitor-3

ParameterPre-Treatment StatePost-Gpx4-Inhibitor-3 TreatmentFunctional Implication
Glutathione Peroxidase 4 Activity100% (Basal Reduction Capacity)15-25% Residual ActivityLoss of Peroxide Detoxification
Selenocysteine Redox StatusReduced (Catalytically Active)Oxidized/Modified (Inactive)Irreversible Enzyme Inactivation
Lipid Hydroperoxide (LOOH) LevelsHomeostatic (nM range)µM-mM AccumulationSubstrate for Lipid Peroxidation Chains
Glutathione OxidationDynamic GSH/GSSG CyclingShift toward GSSG DominanceSystemic Oxidative Stress Amplification

Molecular docking analyses indicate that Gpx4-Inhibitor-3 exhibits higher binding affinity for the selenocysteine pocket compared to reference inhibitors like Ras-Selective-Lethal 3, attributed to optimized hydrophobic interactions and hydrogen bonding networks with adjacent amino acid residues (e.g., Gln130, Trp136). This interaction specificity underpins its potent inhibitory concentration 50 in the nanomolar range across diverse cancer cell lines [5] [8].

Lipid Peroxide Accumulation and Membrane Instability

Inactivation of Glutathione Peroxidase 4 by Gpx4-Inhibitor-3 precipitates uncontrolled accumulation of phospholipid hydroperoxides, particularly those esterified with polyunsaturated fatty acids in membrane bilayers. This process is enzymatically driven by lipoxygenases (e.g., Arachidonate 15-Lipoxygenase) and non-enzymatic Fenton reactions. Phosphatidylethanolamines containing arachidonic acid or adrenic acid moieties serve as preferential oxidation substrates due to their bis-allylic hydrogen atoms, which exhibit high susceptibility to radical abstraction [1] [3].

Accelerated lipid peroxidation propagates through radical chain reactions:

  • Initiation: Fe²⁺ catalyzes hydroxyl radical (•OH) formation from H₂O₂, abstracting hydrogen from PUFAs to form carbon-centered lipid radicals (L•)
  • Propagation: L• reacts with O₂ to form lipid peroxyl radicals (LOO•), which abstract hydrogen from adjacent PUFAs
  • Termination: Radical recombination forms non-radical products (e.g., aldehydes such as malondialdehyde, 4-hydroxynonenal)

Table 2: Membrane Damage Metrics Following Gpx4-Inhibitor-3-Induced Peroxidation

Membrane ComponentOxidative ModificationFunctional Consequence
PhosphatidylethanolamineHydroperoxide formation at ω-6 PUFAsLoss of bilayer integrity, increased fluidity
Ion ChannelsOxidation of cysteine thiols in pore domainsDysregulated Ca²⁺/K⁺ flux, osmotic imbalance
Mitochondrial CardiolipinExternalization and peroxidationCytochrome c release, metabolic collapse
Plasma Membrane4-Hydroxynonenal adduct formationLoss of selective permeability, necrosis

Electron microscopy reveals hallmark ultrastructural changes: mitochondrial shrinkage with condensed membranes, loss of cristae, and plasma membrane rupture without chromatin condensation—distinguishing features from apoptotic morphology. These changes correlate with increased membrane rigidity followed by lytic failure, confirmed by lactate dehydrogenase release assays [1] [5] [8].

Iron-Dependent Reactive Oxygen Species Signaling Pathways

Ferroptosis execution by Gpx4-Inhibitor-3 strictly requires the labile iron pool, which catalyzes lipid peroxidation through Fenton/Haber-Weiss reactions. Iron dependency manifests in three regulatory tiers:

  • Cellular Iron Import: Transferrin receptor 1 upregulation increases Fe³⁺-bound transferrin endocytosis. Steap3 metalloreductase converts Fe³⁺ to Fe²⁺ within endosomes, with subsequent transport into the cytosol via solute carrier family 11 member 2 [1] [9]. Gpx4-Inhibitor-3 treatment elevates transferrin receptor 1 expression by 3.5-fold within 6 hours, verified by immunoblotting and quantitative polymerase chain reaction.

  • Enzymatic Iron Utilization: Iron-containing lipoxygenases (e.g., Arachidonate 15-Lipoxygenase) utilize Fe²⁺ as a cofactor to directly peroxidize membrane phospholipids. Pharmacological inhibition of arachidonate 15-lipoxygenase (e.g., with PD146176) reduces Gpx4-Inhibitor-3 lethality by 60–75%, confirming enzymatic lipid peroxidation involvement [3] [5].

Reactive oxygen species generation occurs in two phases:

  • Primary Phase: Superoxide (O₂•⁻) from mitochondrial electron transport chains and NADPH oxidases
  • Secondary Phase: O₂•⁻ dismutation to H₂O₂, followed by •OH generation via Fe²⁺ catalysis, initiating lipid peroxidation

Intracellular reactive oxygen species flux increases 4.8-fold within 4 hours of Gpx4-Inhibitor-3 exposure, measured by 2',7'-dichlorodihydrofluorescein diacetate fluorescence and liquid chromatography-mass spectrometry-based oxylipidomics [8] [9].

Interaction with System Xc⁻/Glutathione/Glutathione Peroxidase 4 Redox Axis

Gpx4-Inhibitor-3 operates within a broader redox network centered on glutathione metabolism. System Xc⁻, a cystine/glutamate antiporter (solute carrier family 7 member 11/solute carrier family 3 member 2 heterodimer), imports cystine for glutathione synthesis. While Gpx4-Inhibitor-3 does not directly inhibit System Xc⁻, it exacerbates glutathione depletion initiated by upstream stressors:

  • Glutathione Synthesis Limitation: Glutathione requires cysteine, glutamate, and glycine. Cystine imported by System Xc⁻ is reduced to cysteine, the rate-limiting precursor. Basal glutathione levels determine cellular sensitivity to Gpx4-Inhibitor-3; cells pre-treated with buthionine sulfoximine (γ-glutamylcysteine ligase inhibitor) exhibit 20-fold increased sensitivity [1] [9].

  • Glutathione Peroxidase 4 Functional Coupling: Inactivated Glutathione Peroxidase 4 fails to utilize glutathione for peroxide reduction, causing glutathione oxidation to glutathione disulfide without regeneration. Glutathione/glutathione disulfide ratios plummet from >100:1 to <10:1 within 2 hours post-Gpx4-Inhibitor-3 treatment, measured by high-performance liquid chromatography [5] [8].

  • Transcriptional Compensation: Nuclear factor erythroid 2-related factor 2 activation induces solute carrier family 7 member 11 and glutathione synthetase expression as an adaptive response. However, Gpx4-Inhibitor-3 bypasses this defense by direct Glutathione Peroxidase 4 inactivation. Conversely, p53 transcriptionally represses solute carrier family 7 member 11, synergizing with Gpx4-Inhibitor-3 to deplete glutathione and amplify ferroptosis [3] [6].

Table 3: Resistance Mechanisms Against Gpx4-Inhibitor-3-Induced Ferroptosis

Resistance PathwayMolecular EffectorsEffect on Gpx4-Inhibitor-3 Response
Ferroptosis Suppressor Protein 1/Coenzyme Q10NADPH-dependent CoQ reductionReduces lipid peroxyl radicals, 70% viability rescue
Dihydroorotate DehydrogenaseMitochondrial ubiquinone reductionCompensatory peroxide detoxification
Acyl-CoA Synthetase Long Chain Family Member 4 KnockoutReduced PUFA phospholipid incorporation90% suppression of lipid peroxidation
Heat Shock Protein Beta-1Actin stabilization, reduced iron uptake50% decrease in labile iron pool

Alternative ferroptosis suppression pathways demonstrate context-dependent resistance:

  • Ferroptosis Suppressor Protein 1: Reduces coenzyme Q10 using NADPH, generating a radical-trapping antioxidant within plasma membranes. Ferroptosis Suppressor Protein 1 overexpression rescues 70% of cells from Gpx4-Inhibitor-3 lethality [3] [5].
  • Dihydroorotate Dehydrogenase: Maintains mitochondrial ubiquinol pools independently of glutathione, particularly in GPX4-low cells. Dihydroorotate Dehydrogenase inhibition (e.g., with brequinar) sensitizes resistant cells to Gpx4-Inhibitor-3 [9].
  • Lipid Remodeling: Genetic ablation of acyl-coenzyme A synthetase long chain family member 4 prevents polyunsaturated fatty acid incorporation into phospholipids, eliminating peroxidation substrates and conferring near-complete resistance [1] [3].

This intricate network positioning Gpx4-Inhibitor-3 as a direct Glutathione Peroxidase 4 inactivator—while interacting with broader metabolic and transcriptional pathways—defines its utility as a mechanistic probe and therapeutic candidate for glutathione peroxidase 4-dependent pathologies.

Properties

Product Name

Gpx4-IN-3

IUPAC Name

2-(1-benzothiophen-3-yl)-2-[N-(2-chloroacetyl)-4-(1,3-oxazol-5-yl)anilino]-N-(2-phenylethyl)acetamide

Molecular Formula

C29H24ClN3O3S

Molecular Weight

530.0 g/mol

InChI

InChI=1S/C29H24ClN3O3S/c30-16-27(34)33(22-12-10-21(11-13-22)25-17-31-19-36-25)28(24-18-37-26-9-5-4-8-23(24)26)29(35)32-15-14-20-6-2-1-3-7-20/h1-13,17-19,28H,14-16H2,(H,32,35)

InChI Key

ZLCPSXKEQBUXRJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C(C2=CSC3=CC=CC=C32)N(C4=CC=C(C=C4)C5=CN=CO5)C(=O)CCl

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(C2=CSC3=CC=CC=C32)N(C4=CC=C(C=C4)C5=CN=CO5)C(=O)CCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.